molecular formula C10H12N4 B2683722 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1006464-86-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B2683722
CAS No.: 1006464-86-3
M. Wt: 188.234
InChI Key: HISLDWBPLJCQMW-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyridine derivative. One common method involves the use of 3-chloropyridine as a starting material. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    Pyridine-3-amine: A pyridine derivative that shares the pyridine ring structure.

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is unique due to the combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of chemical reactivity and potential biological activities compared to its simpler counterparts .

Biological Activity

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound notable for its dual-ring structure, combining a pyrazole and a pyridine moiety. This unique configuration has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_{4} with a molecular weight of 188.23 g/mol. The compound features a pyrazole ring fused to a pyridine ring, contributing to its diverse reactivity and biological properties.

PropertyValue
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
CAS Number 1006464-86-3
IUPAC Name 6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer).

Table 1: Cytotoxic Activity of Related Pyrazole Compounds

CompoundCell LineIC₅₀ (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926
1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H4600.39

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have shown that compounds with similar structures can significantly reduce inflammation markers in vitro.

Case Study: Inhibition of COX Enzymes
A study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound. The results demonstrated a marked decrease in COX activity compared to controls, indicating potential therapeutic applications for inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISLDWBPLJCQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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